molecular formula C20H28FN5O4 B2612236 Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2320578-06-9

Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate

Cat. No.: B2612236
CAS No.: 2320578-06-9
M. Wt: 421.473
InChI Key: NFFMPTQMAUOHNS-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a piperazine ring, and a fluoropyrimidine moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate. This intermediate undergoes further reactions with various reagents to introduce the fluoropyrimidine and piperazine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine and piperazine rings can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate
  • Tert-butyl (4-fluoropyridin-2-yl)carbamate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate is unique due to its combination of a fluoropyrimidine moiety with piperidine and piperazine rings. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5O4/c1-20(2,3)30-19(29)24-6-4-14(5-7-24)10-16(27)25-8-9-26(17(28)13-25)18-22-11-15(21)12-23-18/h11-12,14H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFMPTQMAUOHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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